molecular formula C28H32Cl4FN5O2 B1681050 Soluflazine CAS No. 112415-83-5

Soluflazine

Cat. No.: B1681050
CAS No.: 112415-83-5
M. Wt: 631.4 g/mol
InChI Key: KQZLAOQGNIIITJ-UHFFFAOYSA-N
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Description

Soluflazine is a nucleoside transport inhibitor with anticonvulsant properties. It is primarily used as an antiepileptic agent. The compound has been studied for its potential to inhibit nucleoside transport, which is crucial in various biological processes .

Preparation Methods

The synthesis of Soluflazine involves several steps, including the formation of its core structure and subsequent functionalizationThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .

Industrial production methods for this compound are designed to ensure high purity and yield. The compound is usually synthesized in solid form and can be dissolved in solvents like DMSO and water for further use. The storage conditions for this compound include keeping it at -20°C for long-term stability .

Chemical Reactions Analysis

Soluflazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, which may alter its pharmacological properties.

    Substitution: this compound can participate in substitution reactions, where one or more substituents on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Soluflazine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside transport inhibition and its effects on various biochemical pathways.

    Biology: this compound is employed in research to understand its impact on cellular processes, particularly in relation to nucleoside transport and metabolism.

    Medicine: The compound is investigated for its potential therapeutic applications in treating epilepsy and other neurological disorders.

    Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

Soluflazine exerts its effects by inhibiting nucleoside transport across cell membranes. This inhibition affects the availability of nucleosides, which are essential for various cellular processes, including DNA and RNA synthesis. The molecular targets of this compound include nucleoside transporters, which are proteins responsible for the uptake and release of nucleosides in cells .

Comparison with Similar Compounds

Soluflazine is similar to other nucleoside transport inhibitors such as mioflazine, lidoflazine, and R73-335. it has unique properties that make it more potent in certain contexts. For example, this compound is more effective in inhibiting the NBMPR-insensitive nucleoside transport component in rat erythrocytes compared to other inhibitors .

Similar compounds include:

  • Mioflazine
  • Lidoflazine
  • R73-335
  • Draflazine

These compounds share similar mechanisms of action but differ in their potency and selectivity for various nucleoside transporters .

Properties

IUPAC Name

4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZLAOQGNIIITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920754
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112415-83-5
Record name Soluflazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide (6.75 g), 2-chloro-N-(2,6-dichlorophenyl)acetamide (5.24 g), sodium carbonate (3.16 g) and DMF (143 ml) was stirred for 4 hours at 70° C. The reaction mixture was evaporated and water was added to the residue. After extraction with DCM, the combined organic layers were washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel (eluent:CHCl3/CH3OH 95/5). The desired fractions were collected and the solvent was evaporated. The residue was dissolved in 2-propanol and DIPE and converted into the hydrochloride salt. The salt was filtered off and dried, yielding 2.23 g of 3-(amino-carbonyl)-N-(2,6-dichloro-phenyl)-4-[4-(4-fluorophenyl)-4-(3-pyridinyl)-butyl]-1-piperazineacetamide dihydrochloride.monohydrate (compound 14, mp. 226.3° C.).
Name
1-[4-(4-fluorophenyl)-4-(3-pyridinyl)butyl]-2-piperazinecarboxamide
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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